molecular formula C34H44N2Sn B1314662 4-(Tributylstannyl)-1-tritylimidazole CAS No. 208934-35-4

4-(Tributylstannyl)-1-tritylimidazole

Cat. No. B1314662
Key on ui cas rn: 208934-35-4
M. Wt: 599.4 g/mol
InChI Key: WGZVQAZCALOGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

3 M Ethyl magnesium bromide in THF (5.0 ml, 15.0 mmol) was added dropwise to a solution of 4-iodo-1-trityl-1H-imidazole (4.44 g, 10.2 mmol) in THF (100 ml) at −78° C. After stirring for 2 h, tributyltin chloride (5.0 ml, 18.4 mmol) was added. After stirring for an additional 2 h, the solution was concentrated under reduced pressure. The residue was flash chromatographed with 19:1, 9:1, 17:3, and 4:1 hexane:ethyl acetate as the eluant to yield 7.72 g of impure 4-(tributylstannyl)-1-trityl-1H-imidazole as a yellow solid. Method [7] Retention time 10.89 min by HPLC (MH+ 601).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.I[C:6]1[N:7]=[CH:8][N:9]([C:11]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=1.[CH2:30]([Sn:34](Cl)([CH2:39][CH2:40][CH2:41][CH3:42])[CH2:35][CH2:36][CH2:37][CH3:38])[CH2:31][CH2:32][CH3:33]>C1COCC1>[CH2:39]([Sn:34]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:35][CH2:36][CH2:37][CH3:38])[C:6]1[N:7]=[CH:8][N:9]([C:11]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=1)[CH2:40][CH2:41][CH3:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
4.44 g
Type
reactant
Smiles
IC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tributyltin chloride
Quantity
5 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed with 19:1, 9:1, 17:3, and 4:1 hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)[Sn](C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.72 g
YIELD: CALCULATEDPERCENTYIELD 126.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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